molecular formula C8H13ClN4O2 B2432769 1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride CAS No. 1909337-26-3

1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride

Cat. No.: B2432769
CAS No.: 1909337-26-3
M. Wt: 232.67
InChI Key: YVWMLYJMTGECJQ-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride is a chemical compound with the molecular formula C8H12N4O2·HCl. It is a derivative of oxadiazole and piperazine, which are known for their diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

1,2,4-oxadiazoles, including “1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride”, have shown potential as anti-infective agents . The resistance to antibiotics has necessitated the development of new chemical entities to act against these microorganisms . Therefore, further refinement of 1,2,4-oxadiazole as anti-infective agents could be a promising future direction .

Biochemical Analysis

Biochemical Properties

The 1,2,4-oxadiazole ring in 1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride is known to interact with various enzymes, proteins, and other biomolecules . These interactions are often characterized by hydrogen bonding, given the electronegativities of nitrogen and oxygen in the oxadiazole ring . Specific interactions of this compound with particular enzymes or proteins have not been reported in the literature.

Cellular Effects

Compounds containing the 1,2,4-oxadiazole ring have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer activities . These effects are likely to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

1,2,4-oxadiazole derivatives have been reported to show inhibitory potency against various enzymes such as Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), Histone Deacetylase(HDAC), RearrangedduringTransfection(RET)kinase, Penicillin-BindingProtein(PBP2a), efflux pump, cyclooxygenases (COX-1 and COX-2) and butyrylcholinesterase (BChE) as well as affinity to σ1, σ2, orexin, kappa opioid (KOR) and estradiol (ER) receptors .

Metabolic Pathways

One study has reported that 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl) undergoes oxidative dehydrogenation, dihydroxylation, and hydrolytic opening of the oxadiazole ring followed by either deacetylation or hydrolysis of the resulting diacyl hydrazide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride typically involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carbonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified piperazine rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride is unique due to its specific combination of the oxadiazole and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(5-methyl-1,2,4-oxadiazol-3-yl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.ClH/c1-6-10-7(11-14-6)8(13)12-4-2-9-3-5-12;/h9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWMLYJMTGECJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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